

structural confirmation of 2-Amino-4-chloro-3-fluorobenzoic acid derivatives

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Compound of Interest

Compound Name: 2-Amino-4-chloro-3-fluorobenzoic acid

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An Objective Comparison of Analytical Techniques for the Structural Confirmation of **2-Amino-4-chloro-3-fluorobenzoic Acid** Derivatives

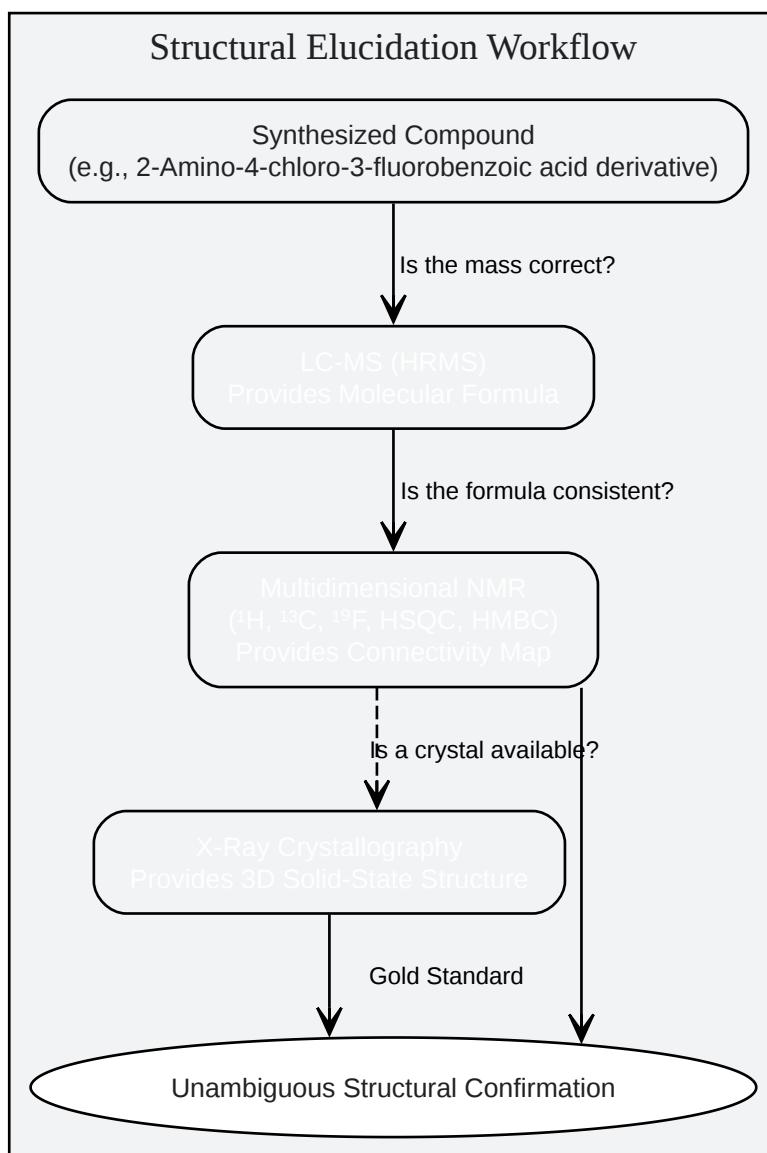
Introduction

In the landscape of pharmaceutical development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. **2-Amino-4-chloro-3-fluorobenzoic acid** is an important intermediate used in the synthesis of various pharmaceutical compounds.^{[1][2]} Its derivatives, characterized by a densely substituted aromatic ring, present a significant analytical challenge. The presence of multiple functional groups—an amine, a carboxylic acid, and two different halogens—on a benzene ring necessitates a robust, multi-faceted analytical approach for unambiguous structural elucidation and impurity profiling.^{[3][4]}

This guide provides an in-depth comparison of the primary analytical techniques used for the structural confirmation of **2-Amino-4-chloro-3-fluorobenzoic acid** and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present validated protocols, and offer insights grounded in field experience to empower researchers in their drug development endeavors.

The Imperative of an Orthogonal Approach

Relying on a single analytical technique for structural confirmation of a complex molecule like **2-Amino-4-chloro-3-fluorobenzoic acid** is fraught with risk. Each technique provides a unique piece of the structural puzzle. A comprehensive and self-validating system is achieved by combining the strengths of multiple, orthogonal methods. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy maps the covalent bond framework, and single-crystal X-ray Crystallography can deliver the definitive, unambiguous solid-state structure.



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Caption: Integrated workflow for structural confirmation.

High-Resolution Mass Spectrometry (HRMS): The First Line of Inquiry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the initial and indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound.^[3] For halogenated compounds, HRMS provides a critical diagnostic feature: the isotopic pattern.

Expertise & Experience: Choosing the Right Technique

The choice of ionization source is critical. Electrospray ionization (ESI) is typically the method of choice for polar, ionizable molecules like **2-Amino-4-chloro-3-fluorobenzoic acid**. It generally produces a strong signal for the protonated molecule $[M+H]^+$ in positive ion mode or the deprotonated molecule $[M-H]^-$ in negative ion mode. The key advantage of using a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is the ability to obtain a highly accurate mass measurement, typically within 5 ppm, which allows for the confident determination of the elemental formula.

A crucial diagnostic feature for chlorinated compounds is the presence of the ^{37}Cl isotope. Natural chlorine exists as a mixture of ^{35}Cl (75.8%) and ^{37}Cl (24.2%). This results in a characteristic $M+2$ peak in the mass spectrum with an intensity of approximately one-third of the monoisotopic (M) peak.^[5] This signature provides immediate evidence of the presence of a single chlorine atom in the molecule.

Data Presentation: Predicted Mass and Isotopic Pattern

Ion Species	Formula	Calculated m/z	Relative Abundance (%)
[M-H] ⁻	C ₇ H ₄ ³⁵ ClFNO ₂ ⁻	188.0001	100
[M+2-H] ⁻	C ₇ H ₄ ³⁷ ClFNO ₂ ⁻	189.9972	32
[M+H] ⁺	C ₇ H ₆ ³⁵ ClFNO ₂ ⁺	190.0143	100
[M+2+H] ⁺	C ₇ H ₆ ³⁷ ClFNO ₂ ⁺	192.0114	32

Table 1: Predicted m/z values and relative abundances for the molecular ion of 2-Amino-4-chloro-3-fluorobenzoic acid.

Experimental Protocol: LC-HRMS

- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.
- Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
 - Flow Rate: 0.3 mL/min.
- Mass Spectrometry (ESI-Q-TOF or Orbitrap):
 - Ionization Mode: ESI Positive and Negative.

- Mass Range: 50-500 m/z.
- Resolution: >20,000 FWHM.
- Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions for further structural confirmation. Common fragments include the loss of H₂O, CO, and CO₂.[\[6\]](#)[\[7\]](#)

NMR Spectroscopy: Mapping the Molecular Skeleton

While MS provides the formula, NMR spectroscopy provides the constitutional isomerism—the precise connectivity of the atoms. For a multi-substituted aromatic compound, a suite of 1D and 2D NMR experiments is non-negotiable. The presence of fluorine adds a layer of complexity and diagnostic power due to ¹⁹F-¹H and ¹⁹F-¹³C spin-spin couplings.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Expertise & Experience: A Multi-Nuclear, Multi-Dimensional Approach

- ¹H NMR: This spectrum will reveal the number of aromatic protons and their environment. For **2-Amino-4-chloro-3-fluorobenzoic acid**, two aromatic protons are expected. Their splitting patterns will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The amino (-NH₂) and carboxylic acid (-COOH) protons will typically appear as broad singlets and are exchangeable with D₂O.
- ¹⁹F NMR: This is a highly sensitive and powerful experiment for fluorinated compounds.[\[11\]](#) [\[12\]](#) A single peak is expected for the fluorine atom, which will be split by the adjacent aromatic proton(s). The chemical shift of fluorine is highly sensitive to its electronic environment.
- ¹³C NMR: A proton-decoupled ¹³C spectrum will show the number of unique carbon atoms. The carbons directly bonded to fluorine will exhibit a large one-bond coupling (¹JCF), appearing as a doublet. Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.

- HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation) is the key to the puzzle, showing correlations between protons and carbons over two or three bonds. This allows for the unambiguous placement of substituents on the aromatic ring by connecting the aromatic protons to the quaternary (non-protonated) carbons.

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